molecular formula C22H20N4O3S B2575724 2-(6-(3-methylbenzyl)-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide CAS No. 1251544-73-6

2-(6-(3-methylbenzyl)-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide

Katalognummer B2575724
CAS-Nummer: 1251544-73-6
Molekulargewicht: 420.49
InChI-Schlüssel: GKYYFUJVKLTFKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-(3-methylbenzyl)-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.
BenchChem offers high-quality 2-(6-(3-methylbenzyl)-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-(3-methylbenzyl)-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Zaleplon: A Novel Sedative Hypnotic

Zaleplon is a non-benzodiazepine used in treating insomnia, recognized for its distinct pharmacological profile. Preclinical studies suggest a reduced risk of tolerance compared to traditional sedatives, showcasing its potential for short-term sleep disturbances management. Its rapid absorption and metabolism highlight its suitability for bedtime use, with minimal daytime performance impairment. This evidence positions Zaleplon as a valuable subject for further sleep-related pharmacological research (Heydorn, 2000).

Pyrrolobenzimidazoles in Cancer Treatment

Research on pyrrolobenzimidazoles, particularly focusing on their cytotoxicity and antitumor activity, sheds light on their potential as a new class of antitumor agents. Their mechanisms involve DNA alkylation and cleavage, providing a foundation for developing innovative cancer therapies. This work underscores the significance of exploring novel chemical frameworks for oncological applications (Skibo, 1998).

Synthetic Approaches to Biological Compounds

A review on the synthesis of 2-guanidinobenzazoles highlights the medicinal chemistry interest in benzazoles and their derivatives due to their diverse biological activities. This research points to the continuous need for developing new synthetic methods to access compounds with potential therapeutic applications, including antihistaminic, anthelmintic, and fungicidal activities (Rosales-Hernández et al., 2022).

Redox Mediators in Organic Pollutant Treatment

The application of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants presents an innovative approach to environmental remediation. This review discusses the enhancement of substrate range and degradation efficiency of recalcitrant compounds, highlighting the potential for more effective wastewater treatment strategies (Husain & Husain, 2007).

Advanced Oxidation Process in Acetaminophen Degradation

A comprehensive review on the degradation of acetaminophen by advanced oxidation processes (AOPs) provides insight into the kinetics, mechanisms, and by-products of treatment. This research emphasizes the importance of AOPs in addressing water scarcity and the environmental impact of recalcitrance compounds, suggesting a path forward for the sustainable management of pharmaceutical pollutants (Qutob et al., 2022).

Eigenschaften

IUPAC Name

N-(2-methylphenyl)-2-[6-[(3-methylphenyl)methyl]-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-14-6-5-8-16(10-14)11-26-21(28)20-18(13-30-24-20)25(22(26)29)12-19(27)23-17-9-4-3-7-15(17)2/h3-10,13H,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYYFUJVKLTFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=NSC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(3-methylbenzyl)-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.